N-{[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Description
This compound features a 1,3,4-oxadiazole core substituted with a sulfanyl group linked to a 2-methoxybenzamide moiety. The oxadiazole ring is further connected via a methyl group to a furan-2-carboxamide unit. Its hybrid structure combines pharmacophores known for bioactivity, including antimicrobial, enzyme inhibitory, and receptor-binding properties .
Properties
IUPAC Name |
N-[[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-24-12-6-3-2-5-11(12)19-14(22)10-27-17-21-20-15(26-17)9-18-16(23)13-7-4-8-25-13/h2-8H,9-10H2,1H3,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWCPUUKOWZAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the furan ring: The final step involves the cyclization of the intermediate with furfural under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N-{[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering gene expression: Influencing the expression of genes involved in various biological processes, such as inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole Family
a) N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Furan-2-Carboxamide
- Structure : Lacks the sulfanyl and carbamoylmethyl substituents present in the target compound.
- Key Data : Exhibits moderate antimicrobial activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) .
- Synthesis : Derived from condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with furan-2-aldehyde .
b) N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-Oxadiazol-3-yl]Phenyl}Furan-2-Carboxamide
- Structure : Replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole and introduces a bromofuryl group.
- Key Data : Solubility at pH 7.4: 42.7 µg/mL; used in kinase inhibition studies .
c) N-[[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl]-N-MethylFuran-2-Carboxamide
Pharmacological and Physicochemical Comparisons
Key Research Findings
Antimicrobial Activity :
- Compounds with 1,3,4-oxadiazole cores and methoxyphenyl groups (e.g., ) show enhanced activity against Gram-positive bacteria compared to analogs with halogenated furans .
- The sulfanyl group in the target compound may improve membrane permeability, but this requires validation .
Enzyme Inhibition: Furan-carboxamide derivatives (e.g., ) act as non-zinc-binding MMP-13 inhibitors (IC₅₀: 0.5–5 µM). Structural similarity suggests the target compound may share this mechanism .
Synthetic Accessibility :
- The target compound’s synthesis involves multi-step reactions, including thiolation and carbamoylation, which are less efficient than the one-pot methods used for simpler oxadiazoles .
Biological Activity
The compound N-{[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A furan ring
- An oxadiazole moiety
- A methoxyphenyl group
This structural diversity may contribute to its biological properties, particularly in targeting various cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and furan derivatives. For instance, derivatives of 1,3,4-oxadiazoles have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MDA-MB-468 | 0.67 | |
| Compound C | SK-MEL-5 | 1.95 |
These findings suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural components.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific cellular targets such as:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor has been correlated with reduced proliferation in cancer cells.
- IL-6 signaling pathways : Compounds that target IL-6 have shown promise in inflammatory and cancer models.
Antimicrobial Activity
In addition to its anticancer effects, compounds with similar structures have demonstrated antimicrobial properties. For example, studies on furan derivatives have reported activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this compound.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.67 µM to 1.95 µM across different cell lines .
Study 2: Molecular Docking Studies
Computational studies utilizing molecular docking simulations have suggested that this compound may bind effectively to key targets involved in cancer progression and inflammation. Binding affinities were calculated using MMGBSA methods, indicating a strong interaction with EGFR and related pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
